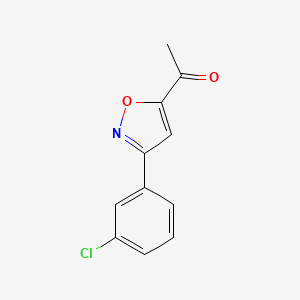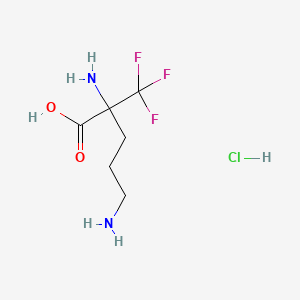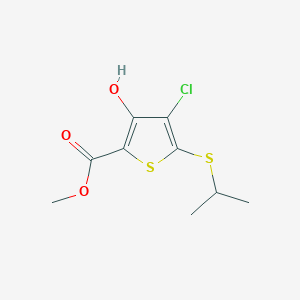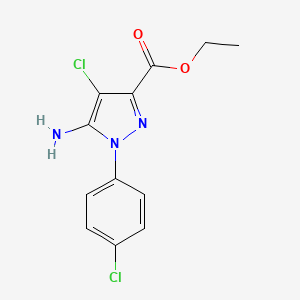![molecular formula C8H5BrF2N2 B12065393 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic organic compound with the molecular formula C6H3BrF2N. This compound is a pyridine derivative that has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromopicolinaldehyde.
Difluoromethylation: The difluoromethyl group is introduced using diethylaminosulfur trifluoride (DAST) as a reagent.
Purification: The reaction mixture is quenched with an aqueous sodium bicarbonate solution and extracted with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amine derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activity and is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. detailed studies on its mechanism of action are limited .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-(Difluoromethyl)-3-fluoropyridin-4-amine hydrochloride
- Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
- 2-(Difluoromethyl)-4-methyl-5-nitropyridine
- Ethyl 2-(difluoromethyl)nicotinate
- 2-(Difluoromethyl)pyridine-3-carboxylic acid
Uniqueness
4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and development .
Properties
Molecular Formula |
C8H5BrF2N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H5BrF2N2/c9-5-2-12-3-7-4(5)1-6(13-7)8(10)11/h1-3,8,13H |
InChI Key |
JWNUHKPTNFRYQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-](/img/structure/B12065314.png)





![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)





![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)

